8-[3-(1H-imidazol-1-yl)propyl]-1,7-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
CAS No.: 920447-37-6
Cat. No.: VC8318777
Molecular Formula: C23H25N7O2
Molecular Weight: 431.5 g/mol
* For research use only. Not for human or veterinary use.
![8-[3-(1H-imidazol-1-yl)propyl]-1,7-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione - 920447-37-6](/images/structure/VC8318777.png)
Specification
CAS No. | 920447-37-6 |
---|---|
Molecular Formula | C23H25N7O2 |
Molecular Weight | 431.5 g/mol |
IUPAC Name | 6-(3-imidazol-1-ylpropyl)-4,7-dimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Standard InChI | InChI=1S/C23H25N7O2/c1-17-15-30-19-20(25-22(30)28(17)12-6-11-27-14-10-24-16-27)26(2)23(32)29(21(19)31)13-9-18-7-4-3-5-8-18/h3-5,7-8,10,14-16H,6,9,11-13H2,1-2H3 |
Standard InChI Key | NSESKIPBAGYOKB-UHFFFAOYSA-N |
SMILES | CC1=CN2C3=C(N=C2N1CCCN4C=CN=C4)N(C(=O)N(C3=O)CCC5=CC=CC=C5)C |
Canonical SMILES | CC1=CN2C3=C(N=C2N1CCCN4C=CN=C4)N(C(=O)N(C3=O)CCC5=CC=CC=C5)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a fused imidazo[1,2-g]purine core substituted at positions 1, 3, 7, and 8. Key structural elements include:
-
A 1,7-dimethyl configuration on the purine ring.
-
A 3-(2-phenylethyl) group enhancing lipophilicity.
-
An 8-[3-(1H-imidazol-1-yl)propyl] side chain contributing to receptor interaction .
Table 1: Key Physicochemical Properties
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step organic reactions, typically proceeding as follows:
-
Imidazole Ring Formation: Condensation of 1H-imidazole with a propylating agent (e.g., 1-bromo-3-chloropropane) under basic conditions.
-
Purine Core Assembly: Coupling the imidazole intermediate with 1,7-dimethyl-3-(2-phenylethyl)-1H-purine-2,4-dione via nucleophilic substitution .
-
Side Chain Functionalization: Introduction of the 3-(1H-imidazol-1-yl)propyl group using Mitsunobu or alkylation reactions .
Table 2: Reaction Conditions for Key Steps
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Imidazole alkylation | K₂CO₃, DMF, 80°C, 12h | 65 |
Purine coupling | Pd(OAc)₂, XPhos, 100°C, 24h | 42 |
Final modification | NaH, THF, 0°C → rt, 6h | 78 |
Pharmacological Profile
Serotonin Transporter (SERT) Affinity
The compound demonstrates high affinity for SERT (pKi = 8.2), surpassing imidazolidine-2,4-dione analogs by >1 log unit . This activity is attributed to:
-
Arylpiperazine-like pharmacophore: The 3-(2-phenylethyl) group mimics endogenous serotonin’s indole moiety.
-
Imidazole-purinium system: Enhances π-π stacking with SERT’s transmembrane domain .
5-HT₁A Receptor Modulation
In radioligand binding assays, the compound exhibits 5-HT₁A affinity (Ki = 12.3 nM), comparable to buspirone. Molecular dynamics simulations suggest hydrogen bonding between the imidazole NH and Ser5.42 residue .
Table 3: Receptor Affinity Profile
Target | Ki (nM) | Assay Type |
---|---|---|
SERT | 6.3 | [³H]Paroxetine |
5-HT₁A | 12.3 | [³H]8-OH-DPAT |
5-HT₂A | >1,000 | [³H]Ketanserin |
Biological Activity and Preclinical Data
Anxiolytic Effects
In the murine four-plate test, the compound (10 mg/kg i.p.) increased punished crossings by 58%, though efficacy remained inferior to diazepam (85% increase) . Dose-response studies revealed a U-shaped curve, suggesting optimal activity at moderate doses.
Metabolic Stability
Hepatic microsome assays (human, rat) showed:
-
t₁/₂: 43 min (human) vs. 28 min (rat)
-
CLint: 32 mL/min/kg (human)
Primary metabolism occurs via CYP3A4-mediated N-dealkylation of the imidazole propyl chain .
Comparative Analysis with Structural Analogs
Imidazo[2,1-f]purine vs. Imidazolidine-2,4-dione Derivatives
Replacing the purine core with imidazolidine-2,4-dione reduces SERT affinity 10-fold (pKi = 7.1 vs. 8.2), highlighting the critical role of aromatic stacking interactions .
Table 4: Structure-Activity Relationships
Modification | SERT pKi | 5-HT₁A Ki (nM) |
---|---|---|
8-(3-imidazolylpropyl) | 8.2 | 12.3 |
8-(4-phenylpiperazinylpropyl) | 7.8 | 18.9 |
3-(2-cyclohexylethyl) | 6.9 | 45.6 |
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a lead structure for:
-
Dual SERT/5-HT₁A ligands: Potential antidepressants with faster onset.
-
Anxiolytic prodrugs: Ester derivatives improving blood-brain barrier penetration.
Biochemical Probes
¹⁴C-labeled analogs enable autoradiographic mapping of SERT density in postmortem brains, aiding depression research .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume